molecular formula C36H42Cl4N12Zn B12699795 Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) CAS No. 84000-94-2

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Cat. No.: B12699795
CAS No.: 84000-94-2
M. Wt: 850.0 g/mol
InChI Key: ZLCUITNZEDWHEC-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps, starting with the preparation of the triazolium core. The triazolium core is synthesized through a series of reactions involving the formation of azo linkages and subsequent complexation with zinc chloride to form the tetrachlorozincate counterion .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo groups can lead to the formation of nitro compounds, while reduction can yield corresponding amines .

Scientific Research Applications

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s azo linkages and triazolium core play a crucial role in its binding affinity and reactivity. The pathways involved include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is unique due to its specific structural features, such as the combination of azo linkages and a triazolium core with a tetrachlorozincate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

84000-94-2

Molecular Formula

C36H42Cl4N12Zn

Molecular Weight

850.0 g/mol

IUPAC Name

N-benzyl-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C18H21N6.4ClH.Zn/c2*1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)19-20-18-21-24(3)14-23(18)2;;;;;/h2*4-12,14H,13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZLCUITNZEDWHEC-UHFFFAOYSA-J

Canonical SMILES

CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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